molecular formula C12H12N2O3 B2823705 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 565165-40-4

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2823705
CAS No.: 565165-40-4
M. Wt: 232.239
InChI Key: CUMOZGCBOOCTCX-UHFFFAOYSA-N
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Description

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with the molecular formula C12H12N2O3 It is a derivative of phthalazine, characterized by the presence of a propyl group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine derivatives. One common method includes the following steps:

    Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate to form phthalazine-1,4-dione.

    Alkylation: The phthalazine-1,4-dione is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propyl group at the 3-position.

    Oxidation: The resulting compound undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Compounds with additional carboxylic acid or ketone groups.

    Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

    Substitution Products: Compounds with different alkyl or aryl groups replacing the propyl group.

Scientific Research Applications

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Similar structure with a methyl group instead of a propyl group.

    4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid: Contains a phenyl group instead of a propyl group.

Uniqueness

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl and phenyl analogs.

Properties

IUPAC Name

4-oxo-3-propylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-6H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOZGCBOOCTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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